1-[(3-Bromo-4-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(3-Bromo-4-fluorophenyl)methyl]piperazine is a chemical compound with the molecular formula C11H14BrFN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]piperazine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-[(3-Bromo-4-fluorophenyl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)piperazine (pBPP)
- 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP)
- 1-(4-Fluorophenyl)piperazine (pFPP)
Uniqueness
1-[(3-Bromo-4-fluorophenyl)methyl]piperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C11H14BrFN2 |
---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrFN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
InChI Key |
SCVCKBHGWPBLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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